molecular formula C26H29NO6 B1442746 Fmoc-D-Glu(Ochx)-OH CAS No. 204251-25-2

Fmoc-D-Glu(Ochx)-OH

Cat. No. B1442746
M. Wt: 451.5 g/mol
InChI Key: ODIPEUXZAYGDMU-HSZRJFAPSA-N
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Description

Molecular Structure Analysis

The molecular formula of Fmoc-D-Glu(Ochx)-OH is C26H29NO6 . It has a molecular weight of 451.51 .


Physical And Chemical Properties Analysis

Fmoc-D-Glu(Ochx)-OH has a predicted boiling point of 679.5±55.0 °C and a predicted density of 1.29±0.1 g/cm3 . Its pKa is predicted to be 3.68±0.10 .

Scientific Research Applications

Chemical Protein Synthesis

A study introduced a glutamic acid-based traceless linker for addressing challenges in chemical protein synthesis. The linker, temporarily attached to Glu side chains, enhances peptide segment solubility. This strategy employs Fmoc-Glu(AlHx)-OH, demonstrating its utility in the total synthesis of challenging peptides and proteins, such as the bacteriocin AS-48, showcasing its antimicrobial activity comparable to the native AS-48 (Riley J. Giesler et al., 2021).

Peptide Photocaging

Another application involves the synthesis of photocaged peptides carrying the photosensitive 4-methoxy-7-nitroindoline (MNI) group on the side chain of glutamic acid. The developed method allows for the synthesis of Fmoc-Glu(MNI)-OH, facilitating the photocaging of peptides and proteins at side chain carboxylic groups. This technique prevents the formation of side products during Fmoc solid phase peptide synthesis (SPPS) and showcases rapid photolysis kinetics, offering a useful approach for controlled release of active peptides (Shan Tang et al., 2015).

Material Science and Nanoarchitecture

Research on controlled aggregation properties of modified single amino acids, including Fmoc-L-glutamic acid derivatives, reports on their self-assembled structures under various conditions. These studies highlight the potential of Fmoc-protected amino acids in designing novel nanoarchitectures for applications in material chemistry, bioscience, and biomedical fields. The self-assembled structures formed by modified amino acids like Fmoc-Glu derivatives show promise in creating innovative materials with specific functionalities (Nidhi Gour et al., 2021).

properties

IUPAC Name

(2R)-5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO6/c28-24(33-17-8-2-1-3-9-17)15-14-23(25(29)30)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIPEUXZAYGDMU-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155236
Record name 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Glu(Ochx)-OH

CAS RN

204251-25-2
Record name 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204251-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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